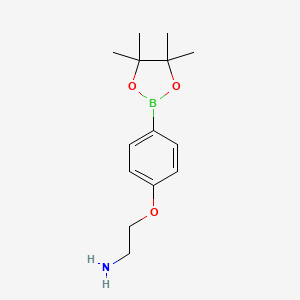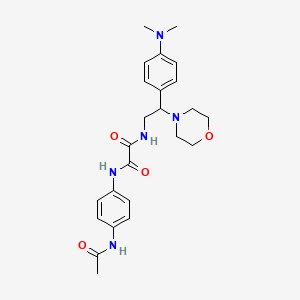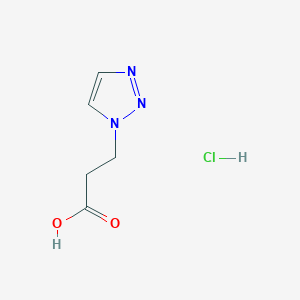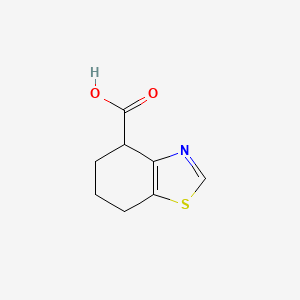![molecular formula C30H33N3O3S2 B2356269 4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide CAS No. 476320-36-2](/img/structure/B2356269.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C30H33N3O3S2 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 513.7 g/mol. It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity. It has 0 hydrogen bond donors and 6 hydrogen bond acceptors. It has 9 rotatable bonds. Its exact mass and monoisotopic mass are 513.17559883 g/mol. Its topological polar surface area is 113 Ų. It has 35 heavy atoms. Its formal charge is 0. Its complexity, as computed by Cactvs, is 901 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
- Some novel benzamide derivatives, including structures related to the compound , have been evaluated for antimicrobial and antifungal activities. These compounds have shown promising results against pathogens like Staphylococcus aureus and Bacillus subtilis. For example, a study synthesized new bis-isoxazoline derivatives with significant antioxidant power and radical scavenging activity, comparable to traditional antioxidants like butylated hydroxytoluene and ascorbic acid (Zeng, Zhang, Wang, Zhang, Xue, & Zhao, 2016).
Carbonic Anhydrase Inhibition
- Various sulfonamide derivatives, including those structurally similar to the compound , have been studied for their potential in inhibiting human carbonic anhydrases. These enzymes play crucial roles in physiological processes, and their inhibition can have therapeutic applications. For instance, a study found that certain aromatic sulfonamide inhibitors showed activity against carbonic anhydrase isoforms I, II, IV, and XII (Supuran, Maresca, Gregáň, & Remko, 2013).
Anticancer Activity
- Research has also been conducted on the potential anticancer properties of benzamide derivatives. These compounds have been evaluated against various cancer cell lines, showing promise as anticancer agents. For example, a study on pro-apoptotic indapamide derivatives indicated significant activity against melanoma cell lines (Yılmaz, Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Electropolymerization and Electrochromic Properties
- Novel electropolymerizable monomers related to benzamide structures have been synthesized and studied for their electrochemical properties. These materials have potential applications in electronic devices due to their electrochromic and fluorescent properties (Hsiao & Wang, 2016).
Anti-Tubercular Activity
- Benzamide derivatives have also been explored for their anti-tubercular properties. A study synthesized novel compounds and evaluated them for activity against Mycobacterium tuberculosis, finding some compounds with significant anti-tubercular activity (Dighe, Mahajan, Maste, & Bhat, 2012).
Eigenschaften
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3S2/c1-21(2)19-33(20-22(3)4)38(35,36)26-17-15-25(16-18-26)29(34)32-30-31-27(23-11-7-5-8-12-23)28(37-30)24-13-9-6-10-14-24/h5-18,21-22H,19-20H2,1-4H3,(H,31,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKDJISNNMHQTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)
![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)


![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid](/img/structure/B2356193.png)


![3-[(2-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2356197.png)
![5,7-Dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2356198.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2356201.png)
![{1-[amino(1-methyl-1H-pyrazol-4-yl)methyl]cyclobutyl}methanol dihydrochloride](/img/structure/B2356205.png)

